molecular formula C8H12N2 B1488484 4-Cyclopropylpyrrolidine-3-carbonitrile CAS No. 2098004-25-0

4-Cyclopropylpyrrolidine-3-carbonitrile

Cat. No. B1488484
CAS RN: 2098004-25-0
M. Wt: 136.19 g/mol
InChI Key: UYZGTYRBLVHMHP-UHFFFAOYSA-N
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Description

“4-Cyclopropylpyrrolidine-3-carbonitrile” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for treating human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “4-Cyclopropylpyrrolidine-3-carbonitrile”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “4-Cyclopropylpyrrolidine-3-carbonitrile” is characterized by a pyrrolidine ring . This ring is a five-membered nitrogen heterocycle . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Medicinal Chemistry

4-Cyclopropylpyrrolidine-3-carbonitrile: is a compound of interest in medicinal chemistry due to its pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine scaffold is known for its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and provide three-dimensional coverage in molecular design . This compound can be used to create derivatives with potential therapeutic applications, such as anticancer, antibacterial, and CNS-targeting agents.

Drug Discovery

In drug discovery, the pyrrolidine ring found in 4-Cyclopropylpyrrolidine-3-carbonitrile serves as a versatile scaffold. It allows for the generation of new compounds with varied biological profiles by altering stereoisomers and substituent orientation, which can affect the binding mode to enantioselective proteins . This adaptability makes it a valuable tool for developing new drug candidates with specific target selectivity.

Agricultural Chemistry

While specific applications of 4-Cyclopropylpyrrolidine-3-carbonitrile in agriculture are not directly mentioned, pyrrolidine derivatives are often explored for their potential use as herbicides or pesticides. The structural diversity offered by the pyrrolidine ring can lead to the development of compounds with novel modes of action against agricultural pests .

Material Science

The pyrrolidine ring, as part of 4-Cyclopropylpyrrolidine-3-carbonitrile, may contribute to the development of new materials with unique properties. In material science, such heterocyclic compounds can be used to create polymers or other complex materials with specific characteristics like increased durability or specialized conductivity .

Analytical Chemistry

In analytical chemistry, derivatives of 4-Cyclopropylpyrrolidine-3-carbonitrile could be used as standards or reagents in various assays. The compound’s distinct chemical structure can aid in the development of analytical methods for detecting or quantifying biological molecules .

Biotechnology

The pyrrolidine core of 4-Cyclopropylpyrrolidine-3-carbonitrile might play a role in biotechnological applications, such as enzyme inhibition or activation, which can be crucial in processes like advanced plant biotechnology and photosynthesis optimization .

Environmental Impact Studies

Compounds like 4-Cyclopropylpyrrolidine-3-carbonitrile can be assessed for their environmental impact using tools like TRACI, which helps in evaluating the potential effects that chemical substances have on various environmental impact categories .

Pharmaceutical Research

In pharmaceutical research, the pyrrolidine ring is a key element in the synthesis of various drugs. The ability to modify the pyrrolidine structure allows for the optimization of drug properties, such as solubility, efficacy, and pharmacokinetics, which are essential for successful therapeutic outcomes .

Future Directions

Pyrrolidine derivatives, such as “4-Cyclopropylpyrrolidine-3-carbonitrile”, have potential for future research and development . The design of new pyrrolidine compounds with different biological profiles is a promising area of study .

properties

IUPAC Name

4-cyclopropylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-3-7-4-10-5-8(7)6-1-2-6/h6-8,10H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZGTYRBLVHMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylpyrrolidine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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